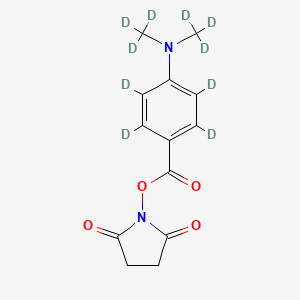![molecular formula C12H11N3 B587094 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline CAS No. 147057-22-5](/img/structure/B587094.png)
1,4-Dimethyl-1H-imidazo[4,5-F]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1H-imidazo[4,5-F]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a decarboxylative cyclization reaction. For instance, the imine precursor undergoes N-iodination, followed by a decarboxylative pathway at high temperatures to form the desired imidazoquinoline structure .
Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing various imidazoquinoline derivatives. This method involves the reaction of suitable starting materials under microwave irradiation, leading to the formation of the imidazoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4-Dimethyl-1H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazoquinoline derivatives, and various substituted imidazoquinoline compounds, depending on the specific reagents and conditions used.
科学的研究の応用
1,4-Dimethyl-1H-imidazo[4,5-F]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to its biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 1,4-Dimethyl-1H-imidazo[4,5-F]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist of certain receptors, leading to the modulation of signaling pathways. The compound’s effects are mediated through its binding to target proteins, which can result in changes in cellular functions and biological responses .
類似化合物との比較
1,4-Dimethyl-1H-imidazo[4,5-F]quinoline can be compared with other similar compounds, such as:
Imiquimod: Another imidazoquinoline derivative known for its immunomodulatory effects.
Resiquimod: A compound with similar structure and biological activities, used in immunological studies.
2-Amino-3,4-dimethylimidazo[4,5-F]quinoline: Known for its mutagenic properties and used in studies related to DNA damage and repair.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1,4-dimethylimidazo[4,5-f]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-6-10-9(4-3-5-13-10)12-11(8)14-7-15(12)2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUABLUVTDASBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N=CN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)

![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)

![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)

